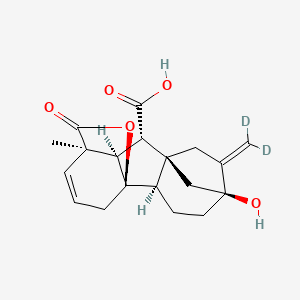

(Methylene-d2)gibberellin A5

描述

Historical Context of Gibberellin Discovery and Initial Structural Elucidation

The story of gibberellins (B7789140) traces back to the late 19th and early 20th centuries in Japan, with the investigation of the "bakanae" or "foolish seedling" disease of rice. This condition, characterized by excessive elongation of rice seedlings, was found to be caused by a fungus, Gibberella fujikuroi. nih.gov Japanese scientists, notably Eiichi Kurosawa in 1926, demonstrated that sterile filtrates from the fungus could induce the same symptoms in healthy rice seedlings, indicating the presence of a secreted substance. nih.gov

Subsequent research in Japan led to the isolation and crystallization of this active substance, which was named "gibberellin". nih.gov However, it was not until after World War II that this research became widely known in the Western world. In the 1950s, research groups in the United Kingdom and the United States independently isolated and characterized the active compounds from fungal cultures. The structure of gibberellic acid (GA3), one of the most common gibberellins, was determined in the late 1950s, revealing a complex tetracyclic diterpenoid structure. This foundational work laid the groundwork for the discovery of a vast family of gibberellins, now numbering over 100, from both fungi and higher plants.

Overview of Gibberellin A5 as a Bioactive Phytohormone in Plant Systems

Gibberellin A5 is a naturally occurring, bioactive gibberellin found in various plant species. As a C19-gibberellin, it belongs to a group of gibberellins that have lost one carbon atom during their biosynthesis and are generally considered to be the most biologically active forms.

The primary role of GA5, like other bioactive gibberellins, is to promote growth and development. Its functions include:

Stem Elongation: Gibberellins are well-known for their dramatic effect on stem growth, and GA5 contributes to this by stimulating both cell division and cell elongation.

Seed Germination: GA5 can promote the germination of dormant seeds by inducing the synthesis of hydrolytic enzymes that break down stored food reserves in the endosperm.

Flowering and Fruit Development: Gibberellins, including GA5, play a role in the transition from vegetative growth to flowering and are involved in fruit set and development.

The bioactivity of GA5 is mediated through its interaction with a soluble receptor protein, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a signaling cascade that ultimately leads to the degradation of DELLA proteins, which are negative regulators of gibberellin responses. The removal of DELLA proteins allows for the expression of gibberellin-responsive genes, thereby promoting growth.

Rationale for Utilizing Deuterated Gibberellin Analogues in Academic Research

The study of phytohormones is often challenging due to their very low concentrations in plant tissues and the complexity of the biological matrix. Deuterated analogues, such as (Methylene-d2)gibberellin A5, are indispensable tools for overcoming these challenges. In these molecules, one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to be recognized and metabolized by plant systems in the same way as the natural compound. However, the mass difference is readily detectable by mass spectrometry, providing a powerful analytical handle.

However, the principle of using deuterated standards in such studies is well-established. By introducing a known amount of this compound into a plant system, researchers could theoretically trace its conversion into downstream metabolites. Mass spectrometry would be used to distinguish the deuterated metabolites from their endogenous, non-deuterated counterparts. This would allow for the quantification of the rate of specific metabolic conversions, providing a dynamic view of the gibberellin biosynthetic and catabolic pathways under different physiological conditions or in different genetic backgrounds.

Hypothetical Research Findings for Metabolic Flux Analysis using this compound

| Plant Species | Experimental Condition | Precursor Fed | Observed Deuterated Metabolite(s) | Inferred Metabolic Flux |

| Arabidopsis thaliana (Wild Type) | Standard Growth | This compound | [d2]Gibberellin A3, [d2]Gibberellin A8 | High flux through the GA 3-oxidase and GA 2-oxidase pathways. |

| Arabidopsis thaliana (GA3ox mutant) | Standard Growth | This compound | Accumulation of [d2]Gibberellin A5, reduced [d2]Gibberellin A3 | Impaired flux from GA5 to GA3, confirming the gene's function. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research utilizing this compound for metabolic flux analysis was not found during the literature search.

One of the most widespread applications of deuterated analogues is as internal standards in quantitative mass spectrometry. The principle of isotope dilution mass spectrometry relies on adding a known amount of the isotopically labeled standard to a sample before extraction and analysis.

The deuterated standard co-purifies with the endogenous analyte and experiences similar losses during sample preparation. In the mass spectrometer, the endogenous and the deuterated compounds are separated based on their mass-to-charge ratio. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the endogenous compound can be achieved. This compound, with a mass difference of two daltons from the natural GA5, is an ideal internal standard for this purpose.

Example Data from a Quantitative Mass Spectrometry Experiment

| Plant Tissue | Endogenous GA5 (ng/g FW) | This compound Added (ng) | MS Signal Ratio (Endogenous/Deuterated) | Calculated Endogenous GA5 Concentration (ng/g FW) |

| Pea Seedling Apices | Unknown | 10 | 1.5 | 15 |

| Maize Dwarf Mutant | Unknown | 10 | 0.2 | 2 |

Note: This table illustrates the principle of isotope dilution mass spectrometry. Actual experimental values would vary.

Understanding the molecular mechanisms of hormone action often requires tracing the hormone's path and its interactions with cellular components. While specific studies detailing the use of this compound for elucidating molecular mechanisms are not prevalent in the available literature, the potential applications are significant.

Deuterated gibberellins can be used to study hormone transport and perception. For instance, by applying this compound to specific tissues, its movement to other parts of the plant can be tracked using mass spectrometry imaging techniques. Furthermore, in vitro binding assays using deuterated ligands can provide information about the affinity and kinetics of the interaction between GA5 and its receptor, GID1. Such studies are crucial for understanding how the hormone signal is perceived and transduced within the cell.

Structure

3D Structure

属性

分子式 |

C19H22O5 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |

InChI 键 |

ZOWHLBOPCIHIHW-PUFBYSOGSA-N |

手性 SMILES |

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC=C[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |

规范 SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Gibberellin A5

Early Biosynthetic Steps of Gibberellins (B7789140)

The initial steps of gibberellin biosynthesis are fundamental to the production of all gibberellin forms. These reactions transform a common terpenoid precursor into the foundational structures of gibberellins.

Gibberellins are classified as diterpenoid acids, originating from the terpenoid pathway. wikipedia.org The biosynthesis commences with the formation of the C20 precursor, trans-geranylgeranyl diphosphate (B83284) (GGDP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of higher plants. wikipedia.orgnih.govyoutube.com GGDP serves as a crucial branching point for the synthesis of various essential plant compounds, including gibberellins, carotenoids, and chlorophylls. nih.gov The synthesis of GGDP itself is catalyzed by geranylgeranyl diphosphate synthase (GGPS), which utilizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as substrates. researchgate.net Interestingly, studies in tomato and Arabidopsis thaliana have indicated that geranyl diphosphate synthase (GPS) is also required for gibberellin biosynthesis, suggesting that GGPS uses geranyl diphosphate (GPP) and IPP to produce the specific pool of GGDP destined for gibberellin synthesis. researchgate.netnih.gov

Within the plastids, GGDP undergoes a two-step cyclization process to form ent-kaurene (B36324), the first committed precursor in the gibberellin biosynthetic pathway. nih.govmdpi.comsteberlab.org This conversion is catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govnih.govmdpi.com First, CPS catalyzes the cyclization of GGDP to ent-copalyl diphosphate (ent-CDP). mdpi.comnih.gov Subsequently, KS facilitates the conversion of ent-CDP to ent-kaurene. mdpi.comnih.gov Both CPS and KS are located in the stroma of plastids. nih.gov The formation of ent-kaurene is a critical regulatory point in the pathway, and its synthesis is observed in actively growing tissues as well as in mature leaves. duke.edu

Following its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions. slideshare.netslideshare.net These reactions are catalyzed by two key cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.govresearchgate.net

Ent-kaurene oxidase, which may be associated with the outer envelope of the plastid, catalyzes the sequential oxidation of ent-kaurene at C-19 to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid. nih.govnih.govnih.gov Subsequently, ent-kaurenoic acid is converted to GA12 by ent-kaurenoic acid oxidase, which is located on the endoplasmic reticulum. nih.gov GA12 is considered the first gibberellin in the pathway and serves as a precursor for all other gibberellins.

Depending on the plant species and tissue, GA12 can be further hydroxylated at the C-13 position to produce Gibberellin A53 (GA53). nih.gov This reaction establishes two parallel pathways for the subsequent steps: the non-13-hydroxylation pathway starting from GA12 and the early-13-hydroxylation pathway beginning with GA53. nih.govnih.gov

Late-Stage Biosynthesis Leading to Gibberellin A5

The final stage of gibberellin biosynthesis occurs in the cytosol and involves the conversion of C20-GAs (like GA12 and GA53) into C19-GAs, which include the biologically active forms. slideshare.netnih.gov This stage is primarily catalyzed by a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2ODDs). wikipedia.org

Two key types of 2ODDs involved in the late stages of gibberellin biosynthesis are GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). mdpi.comnih.gov

GA 20-oxidases are multifunctional enzymes that catalyze several sequential oxidation steps. nih.govpnas.org They are responsible for the conversion of C20-GAs to C19-GAs through the oxidation and subsequent removal of the C-20 carbon. steberlab.orgnih.govoup.com For instance, in the early-13-hydroxylation pathway, GA20ox converts GA53 through intermediates GA44 and GA19 to GA20. pnas.orgoup.compnas.org

GA 3-oxidases (also known as 3β-hydroxylases) catalyze the final step in the formation of several bioactive gibberellins. oup.com They introduce a hydroxyl group at the 3β-position of their C19-GA substrates. oup.com For example, GA3ox converts GA20 to the biologically active GA1. oup.com

The expression and activity of these oxidases are tightly regulated by developmental and environmental signals, playing a crucial role in controlling the levels of active gibberellins in the plant. nih.govpnas.org

Gibberellin A5 is formed directly from Gibberellin A20 (GA20) through a desaturation reaction that introduces a double bond between C-2 and C-3. nih.govresearchgate.net This conversion is catalyzed by an enzyme with GA oxidase activity. nih.govresearchgate.net Studies using a cell-free system from immature seeds of Phaseolus vulgaris have shown that GA20 can be directly converted to GA5. nih.govresearchgate.net This reaction requires oxygen, Fe²⁺, and α-ketoglutarate as cofactors and is stimulated by ascorbate, which are characteristic requirements for 2-oxoglutarate-dependent dioxygenases. nih.govresearchgate.net In this system, GA1 and GA29 were not metabolized to GA5, indicating a direct pathway from GA20. nih.gov

The formation of GA5 from GA20 represents a branching point in the pathway, where GA20 can also be converted to GA1 by a 3β-hydroxylase (a GA3ox). nih.govresearchgate.net The relative activities of the enzymes responsible for these conversions determine the balance of different gibberellins produced in a particular tissue.

Catabolism and Inactivation of Gibberellin A5

To maintain hormonal homeostasis, plants employ several mechanisms to deactivate gibberellins, converting them into biologically inactive forms. These processes are critical for preventing excessive growth responses and for fine-tuning development.

The most prevalent and well-characterized pathway for gibberellin inactivation is 2β-hydroxylation. oup.comwikipedia.orgnih.gov This reaction is catalyzed by a class of 2-oxoglutarate-dependent dioxygenases known as GA 2-oxidases (GA2ox). nih.govannualreviews.org These enzymes introduce a hydroxyl group at the C-2β position of the gibberellin molecule, rendering it inactive. annualreviews.org

GA 2-oxidases exhibit substrate specificity, with different classes of the enzyme targeting different GAs. oup.com GA5, as a C19-GA, is a substrate for certain GA2ox enzymes. For instance, studies on the metabolism of radioactively labeled GA5 in dwarf peas have shown its conversion into other acidic compounds, a process consistent with enzymatic modification like hydroxylation. nih.govoup.com In addition to direct hydroxylation of active GAs, GA2ox enzymes can also act on their immediate precursors, thereby preventing the formation of the active hormone. oup.comresearchgate.net

Other enzymatic deactivation pathways have also been identified, such as 16α,17-epoxidation catalyzed by cytochrome P450 monooxygenases in rice, although 2β-hydroxylation remains the most universal mechanism. wikipedia.orgnih.gov

Table 1: Key Enzymes in Gibberellin A5 Catabolism

| Enzyme Family | Abbreviation | Catalyzed Reaction | Effect on GA5 |

| Gibberellin 2-oxidase | GA2ox | 2β-hydroxylation | Conversion to an inactive form |

| Cytochrome P450 Monooxygenase | CYP714D1 (in rice) | 16α,17-epoxidation | Potential inactivation pathway |

Another significant mechanism for inactivating gibberellins is through conjugation, typically with glucose, to form glucosyl esters or glucosyl ethers. nih.gov These conjugation reactions increase the water solubility of the GA molecule, which is thought to facilitate its sequestration into the vacuole or transport to other tissues for degradation.

Studies involving the application of radiolabeled [3H]Gibberellin A5 to immature apricot seeds demonstrated that a substantial portion of the GA5 was metabolized into highly water-soluble compounds. nih.gov The primary water-soluble metabolite was identified as having chromatographic properties similar to GA1-glucosyl ester, indicating that GA5 is readily converted to other GAs which are then conjugated. nih.gov These conjugated forms are generally considered biologically inactive but can be hydrolyzed back to a free, active GA, suggesting they may also function as reversible storage forms. nih.gov

Regulation of Gibberellin A5 Biosynthesis and Metabolism

The entire gibberellin metabolic pathway, including the synthesis and breakdown of intermediates like GA5, is subject to complex regulatory networks that respond to both endogenous developmental cues and external environmental signals. nih.govoup.com This regulation occurs at multiple levels, ensuring that bioactive GAs are produced in the right place, at the right time, and in the right amount. nih.gov

The levels of key biosynthetic and catabolic enzymes are primarily controlled at the transcriptional level. annualreviews.org The genes encoding enzymes that catalyze the later steps of GA biosynthesis, such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), are major points of regulation. oup.comnih.govpnas.org For example, the expression of the GA5 gene in Arabidopsis, which encodes a GA 20-oxidase, is modulated by photoperiod. oup.com

Hormonal crosstalk is also a critical aspect of this regulation. Auxin, another key plant hormone, has been shown to induce GA biosynthesis by up-regulating the expression of GA20ox and GA3ox genes. nih.govresearchgate.netnih.gov This interaction allows the plant to coordinate different aspects of growth, such as organ expansion. nih.govoup.com Conversely, auxin can also up-regulate the expression of GA2ox genes, which are involved in deactivation, demonstrating the complexity of this hormonal interplay. researchgate.netnih.gov While transcriptional control is dominant, post-translational modifications that affect protein stability and activity also contribute to the regulation of these enzymes. researchgate.net

The gibberellin pathway has an elegant, self-regulating homeostatic mechanism. High levels of bioactive GAs trigger a negative feedback loop, suppressing the transcription of key biosynthetic genes, including GA20ox and GA3ox. oup.comnih.govoup.com This ensures that when sufficient active GA is present, its production is curtailed to prevent over-accumulation. oup.com This feedback regulation is mediated by DELLA proteins, which are repressors of GA signaling. oup.com

Simultaneously, bioactive GAs employ a feedforward mechanism to promote their own deactivation. They achieve this by up-regulating the expression of the GA2ox deactivation genes. oup.comutas.edu.au This dual system of feedback inhibition on synthesis and feedforward promotion of catabolism allows for precise control over the levels of active GAs in the cell. oup.comnih.gov

Table 2: Regulatory Mechanisms in the Gibberellin Pathway

| Regulatory Mechanism | Target Genes | Effect of High Bioactive GA | Overall Outcome |

| Negative Feedback | GA20ox, GA3ox | Down-regulation of transcription | Decreased GA biosynthesis |

| Feedforward Regulation | GA2ox | Up-regulation of transcription | Increased GA catabolism/inactivation |

The regulation of GA metabolism is highly compartmentalized, with different tissues and organs exhibiting distinct patterns of GA biosynthesis and catabolism at various developmental stages. nih.govresearchgate.net For example, genes for GA biosynthesis are highly expressed in rapidly growing tissues such as shoot apices, root tips, and developing seeds. nih.gov

In the shoot apical meristem (SAM), GA levels are kept low during the vegetative phase to maintain the pool of undifferentiated cells. nih.gov This is achieved through the spatial regulation of metabolic genes. nih.gov Similarly, during root development, a precise balance of GA biosynthesis and catabolism in specific cell layers, like the endodermis, is crucial for regulating meristem size and growth. nih.govfrontiersin.org

Environmental factors such as light and temperature also exert temporal control over GA homeostasis. nih.gov For instance, the expression of certain GA biosynthetic genes is regulated by photoperiod, linking developmental transitions like flowering to seasonal cues. oup.comnih.gov Studies in birch have shown that the expression of genes involved in GA biosynthesis fluctuates significantly throughout a one-year growth cycle, reflecting adaptation to changing seasons. ajol.info This intricate spatial and temporal control ensures that GA-mediated growth is perfectly aligned with the plant's developmental program and its surrounding environment. researchgate.net

Molecular Mechanisms of Gibberellin A5 Perception and Signal Transduction

Gibberellin A5 Receptor (GID1) Interaction and Conformational Changes

The perception of gibberellin A5 begins with its binding to a soluble nuclear receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govresearchgate.net This interaction is highly specific, with bioactive GAs like GA5 exhibiting a high affinity for the receptor. nih.gov The GID1 receptor is composed of an N-terminal lid and a core domain that forms a binding pocket. nih.govresearchgate.net

The binding of GA5 into this pocket induces a significant conformational change in the GID1 receptor. nih.govresearchgate.netnih.gov This change involves the N-terminal lid closing over the binding pocket, effectively encapsulating the GA5 molecule. nih.gov This structural alteration is critical, as the newly formed surface of the GA-GID1 complex is now primed for interaction with the next components in the signaling cascade, the DELLA proteins. nih.govresearchgate.net Mathematical modeling suggests that these interactions are characterized by two different timescales, influenced by the slow opening and closing of the GID1 lid relative to the binding and dissociation of the gibberellin molecule. pnas.orgresearchgate.net

DELLA Protein Function as Central Repressors of Gibberellin A5 Signaling

DELLA proteins are a family of nuclear proteins that act as central repressors of gibberellin-mediated growth. nih.govtandfonline.comnotulaebotanicae.ro In the absence of GA5, DELLA proteins are stable and actively restrain plant growth by interacting with and inhibiting a wide array of transcription factors. researchgate.netnih.govoup.com These proteins are characterized by a conserved N-terminal DELLA domain, which is crucial for their role in GA signaling. nih.gov Different plant species possess varying numbers of DELLA proteins, with Arabidopsis having five (GAI, RGA, RGL1, RGL2, and RGL3) and rice having one (SLR1), each with partially overlapping but also distinct functions. nih.govtandfonline.com

Gibberellin A5-Induced Degradation of DELLA Proteins via Ubiquitin-Proteasome Pathway

The formation of the GA5-GID1 complex initiates the process of derepression by targeting DELLA proteins for degradation. researchgate.netpnas.orgtandfonline.com The GA5-bound GID1 receptor can now bind to the DELLA domain of a DELLA protein, forming a stable ternary complex (GA5-GID1-DELLA). researchgate.netresearchgate.netnih.gov This complex formation is a critical step, as it induces a conformational change in the DELLA protein, making it a target for the ubiquitin-proteasome system. nih.gov

Specifically, the GA5-GID1-DELLA complex is recognized by an F-box protein, which is a component of an SCF E3 ubiquitin ligase complex (named SCFSLY1/GID2 in Arabidopsis and rice, respectively). nih.govtandfonline.combiorxiv.org This E3 ligase then polyubiquitinates the DELLA protein, marking it for destruction by the 26S proteasome. nih.govtandfonline.commassey.ac.nz The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and the promotion of plant growth. nih.govnih.govscilit.com This proteolysis-based signal transduction pathway is a highly conserved mechanism in higher plants. nih.gov

DELLA Interaction with Downstream Transcription Factors (e.g., PIFs, GATA-type TFs)

In their active state (i.e., in the absence of GA5), DELLA proteins exert their growth-repressing effects by interacting with a multitude of downstream transcription factors. nih.gov This interaction often prevents the transcription factors from binding to their target DNA sequences, thereby inhibiting gene expression. nih.gov

A prominent example of this is the interaction between DELLAs and PHYTOCHROME-INTERACTING FACTORs (PIFs). nih.govnih.gov PIFs are basic helix-loop-helix transcription factors that promote skotomorphogenesis (development in the dark), including hypocotyl elongation. nih.gov DELLA proteins can physically interact with PIFs, sequestering them and preventing them from binding to the promoters of their target genes. nih.gov Furthermore, recent studies have shown that DELLAs can also promote the degradation of PIFs through the ubiquitin-proteasome system, adding another layer of regulation. nih.govnih.gov

DELLA proteins also interact with other families of transcription factors, such as the GATA-type transcription factors. researchgate.netnih.gov For instance, the GATA factors GNC and GNL act as repressors of gibberellin signaling downstream of DELLA and PIF regulators. researchgate.netnih.gov The expression of these GATA factors is repressed by GA through the degradation of DELLA proteins. researchgate.net Overexpression of GNC and GNL leads to phenotypes that mimic GA-deficient or PIF-deficient plants, underscoring their role as negative regulators in the GA signaling pathway. researchgate.netnih.gov

Post-Translational Modifications and Regulation of DELLA Activity

The activity and stability of DELLA proteins are not solely regulated by GA-induced degradation. They are also subject to various post-translational modifications (PTMs) that fine-tune their function. nih.govnih.gov These modifications provide additional layers of control, integrating various internal and environmental signals into the GA signaling pathway.

Key PTMs of DELLA proteins include:

Phosphorylation: DELLA proteins are known to be phosphorylated. nih.govoup.com While the precise role of phosphorylation is still under investigation and somewhat controversial, some studies suggest that phosphorylation may protect DELLA proteins from degradation. nih.govoup.com

SUMOylation: A portion of DELLA proteins can be conjugated to the Small Ubiquitin-like Modifier (SUMO) protein. nih.govtandfonline.com SUMOylation appears to stabilize DELLA proteins, thereby restraining plant growth. nih.gov

O-GlcNAcylation: DELLA proteins can be modified by O-linked N-acetylglucosamine (O-GlcNAc). oup.comnih.gov This modification is thought to enhance the stability of DELLA proteins. massey.ac.nz

O-fucosylation: This glycosylation is suggested to enhance the interaction between DELLA proteins and transcription factors. proteomexchange.org

These PTMs highlight the complex regulatory network that governs DELLA protein activity, allowing for a nuanced response to a wide range of developmental and environmental cues. nih.gov

Transcriptional Feedback Loops in Gibberellin A5 Signaling

The gibberellin signaling pathway is characterized by several transcriptional feedback loops that help to maintain homeostasis and modulate the plant's response to GA5. pnas.orgtandfonline.com These feedback mechanisms ensure that the levels of key signaling components are tightly controlled.

DELLA proteins themselves are key players in these feedback loops. nih.gov They have been shown to:

Activate the transcription of GA biosynthesis genes: DELLAs can promote the expression of genes encoding enzymes involved in GA production, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). pnas.orgnih.gov This creates a negative feedback loop where low GA levels lead to stable DELLAs, which in turn promote the synthesis of more GA.

Activate the transcription of the GID1 receptor gene: DELLAs can also enhance the expression of the GID1 gene, increasing the plant's sensitivity to GA. pnas.orgnih.gov

Repress their own transcription: DELLAs can negatively regulate the transcription of their own genes, which helps to fine-tune their own abundance. pnas.orgnih.gov

Mathematical modeling and experimental data have shown that these feedback loops, particularly the regulation of GA20ox, play a significant role in modulating endogenous gibberellin levels and generating dynamic responses to changes in GA concentration. pnas.orgresearchgate.net The synergistic action of these feedback loops provides robustness and flexibility to the gibberellin signaling network. pnas.org

Physiological and Developmental Roles of Gibberellin A5 in Plant Systems

Regulation of Vegetative Growth and Development

Gibberellins (B7789140), as a class of phytohormones, are integral to the regulation of vegetative growth, influencing processes from stem growth to leaf and root development. omexcanada.comresearchgate.net The specific functions of Gibberellin A5 in these processes are understood through studies of its metabolic pathways and comparative analysis with other gibberellins.

Gibberellins are well-established promoters of stem elongation through the stimulation of both cell division and cell expansion. omexcanada.comsavemyexams.comlibretexts.orgnih.gov They activate enzymes that loosen the cell wall, facilitating its expansion. omexcanada.com While the general mechanism of gibberellin-induced stem elongation is understood, specific studies detailing the singular role of Gibberellin A5 are limited. However, research on Lolium temulentum has suggested that Gibberellin A5 is more directly involved in the transition to flowering rather than stem elongation, where other gibberellins like GA1 and GA4 are more active. steberlab.org

This differential activity highlights the functional specificity among different gibberellins. The use of (Methylene-d2)gibberellin A5 in metabolic studies helps to elucidate the pathways that lead to the various bioactive gibberellins that more directly influence stem growth.

Gibberellins play a fundamental role in leaf development, including processes of expansion, formation, and the delay of senescence. omexcanada.comnih.govdoaj.org They contribute to larger leaf sizes by promoting cell division and expansion within the leaf tissue. omexcanada.comnih.gov

The involvement of gibberellins in delaying leaf senescence is a crucial aspect of their function, helping to maintain the photosynthetic capacity of the plant. nih.govnih.gov While the general role of gibberellins in these processes is recognized, specific research delineating the precise contribution of Gibberellin A5 to leaf expansion, formation, and senescence is not extensively documented.

The influence of gibberellins on root development is complex, with evidence suggesting that they are necessary for root extension by influencing cell division in the meristem and cell expansion in the elongation zone. cas.cznih.govnih.govrothamsted.ac.ukresearchgate.net The concentration of gibberellins required for normal root growth is typically lower than that for shoot growth. rothamsted.ac.uk

Recent studies have highlighted the role of gibberellin signaling in determining root architecture. cas.cznih.gov However, specific research focusing on the direct effects of Gibberellin A5 on root growth and the modulation of its architecture is limited. The use of deuterated gibberellins in research can aid in understanding the transport and metabolism of specific GAs within the root system, contributing to a more precise understanding of their roles. nih.gov

Gibberellins have been shown to influence the development of vascular tissues, including the formation of xylem, and the process of lignification. nih.govtau.ac.ilwur.nlresearchgate.netresearchgate.net Research in sweet potato has indicated that gibberellin application can enhance root xylem development and increase lignin (B12514952) deposition. nih.govtau.ac.ilwur.nlresearchgate.net This suggests a role for gibberellins in promoting the structural integrity of the plant through the regulation of secondary cell wall formation.

While these findings point to a general role for the gibberellin class of hormones in vascular development and lignification, the specific contribution of Gibberellin A5 to these processes has not been extensively detailed in available research.

Control of Reproductive Development

Gibberellins are key regulators of the transition from vegetative to reproductive growth and are essential for successful sexual reproduction in plants.

Gibberellins are critically important for breaking seed dormancy and promoting germination. nih.govnih.govroyalholloway.ac.ukfrontiersin.orguaf.edulongdom.org They stimulate the production of hydrolytic enzymes that break down stored food reserves in the seed, providing energy for the growing embryo. uaf.edulongdom.org The balance between gibberellins and the inhibitory hormone abscisic acid (ABA) is a key determinant of seed dormancy and germination. frontiersin.org

A study on the metabolism of [3H]Gibberellin A5 in immature apricot seeds revealed that GA5 is converted into other gibberellins, such as GA1, GA3, and GA6. nih.gov This metabolic conversion is crucial, as these downstream gibberellins are known to be highly active in promoting germination. The use of isotopically labeled GA5, such as this compound, is invaluable for tracing these metabolic pathways and understanding how GA5 contributes to the alleviation of dormancy and the initiation of germination. nih.gov

Floral Induction and Flower Development

Gibberellins (GAs) are critical regulators of the transition from vegetative growth to the reproductive phase in many plant species. omexcanada.comoup.com They are known to promote flowering, particularly in long-day plants and biennials. oup.com The mechanism involves the activation of key floral integrator genes, such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), which are central to establishing the identity of the floral meristem. oup.com The GA signaling pathway promotes the degradation of DELLA proteins, which are nuclear growth repressors. oup.comnih.gov By removing these repressors, GAs allow for the expression of genes that initiate flowering. oup.com

In the development of floral organs, GAs play a significant role. omexcanada.comnih.gov In Arabidopsis, for instance, GA deficiency leads to flowers with reduced petal size and underdeveloped stamens, often resulting in male sterility. nih.gov This is because GA promotes both cell elongation and the proper cellular development pathway within the anther, from the microspore to the mature pollen grain. nih.gov Research has shown that the DELLA proteins RGA and RGL2 are key repressors of petal and stamen development, and GA's role is to overcome this repression. nih.govnih.gov

| Process | Key Genes/Proteins Involved | Effect of Gibberellin A5 | Phenotype in GA-Deficient Mutants |

|---|---|---|---|

| Floral Induction | LEAFY (LFY), SOC1, DELLA proteins (e.g., RGA) | Promotes degradation of DELLA proteins, activating LFY and SOC1 expression to initiate flowering. oup.com | Delayed or absent flowering, especially under non-inductive conditions. oup.com |

| Petal & Stamen Growth | DELLA proteins (RGA, RGL1, RGL2) | Promotes cell elongation by suppressing DELLA function. nih.govnih.gov | Reduced petal size and shorter stamen filaments. nih.gov |

| Anther & Pollen Development | DELLA proteins | Regulates the developmental pathway leading to mature, viable pollen. nih.gov | Anther development is blocked, leading to male sterility. nih.gov |

Fruit Development and Parthenocarpy

Gibberellins are fundamental hormones in the regulation of fruit set and subsequent growth. omexcanada.com Following fertilization, a surge in bioactive GAs often occurs, promoting cell division and expansion in the ovary wall, leading to fruit development. In some species, the application of GAs can stimulate fruit growth even without fertilization, a phenomenon known as parthenocarpy, which results in seedless fruits. frontiersin.orgnih.govnih.gov

This ability to induce parthenocarpy is a common practice in horticulture for crops like pears and sugar apples. scielo.brishs.org Research in pear has shown that the application of GA4/7 can effectively induce fruit set in the absence of pollination. ishs.org Similarly, studies on a parthenocarpic mutant of prickly pear suggested that elevated levels of GAs in the ovaries were responsible for inducing fruit development without fertilization. nih.gov The mechanism often involves GAs stimulating the production of auxin, another critical hormone for fruit retention and growth, thereby compensating for the lack of seed-derived growth signals. scielo.br Overexpression of GA biosynthesis genes, such as GA20-oxidase, has been shown to promote parthenocarpic fruit production in transgenic tomato and pear plants. frontiersin.org

Gibberellin A5 Role in Response to Environmental Cues

Light-Regulated Responses (e.g., Photomorphogenesis, De-etiolation)

Gibberellins play a crucial role in mediating a plant's developmental response to light. cam.ac.uk In darkness, seedlings undergo a developmental program called skotomorphogenesis, characterized by rapid stem elongation, an apical hook, and closed, undeveloped cotyledons, all of which are strategies to quickly reach light. GAs are potent promoters of this etiolated growth. nih.govh1.co When a seedling emerges into the light, it undergoes photomorphogenesis (or de-etiolation), where stem elongation is inhibited, cotyledons expand and turn green, and chloroplasts develop. nih.gov

Light signaling actively represses GA biosynthesis and promotes GA deactivation. nih.govresearchgate.net This reduction in active GA levels is a key step in de-etiolation. nih.gov The light-signaling pathway involves key components like the E3 ligase COP1 and the transcription factor HY5. cam.ac.uknih.gov In the dark, COP1 is active and degrades positive regulators of photomorphogenesis like HY5. Light inactivates COP1, allowing HY5 to accumulate and promote light-induced development. GAs and light signaling are antagonistic; GAs promote the degradation of DELLA proteins, which in turn can interact with and inhibit PHYTOCHROME INTERACTING FACTORS (PIFs), key promoters of etiolated growth in the dark. Reducing GA levels in the dark can lead to a "de-etiolated" or photomorphic-like phenotype, even in the absence of light. nih.gov

Temperature Influence (e.g., Cold Stress, Vernalization)

Temperature is a critical environmental cue that influences plant growth, often through the modulation of gibberellin pathways. Low temperatures, or cold stress, generally lead to a reduction in the levels of bioactive GAs. nih.gov This hormonal change is part of the plant's strategy to restrict growth, conserving resources and increasing tolerance to freezing temperatures. nih.gov For example, in rice, exposure to low temperatures during the reproductive stage reduces the levels of bioactive GAs in developing anthers, leading to disruptions in pollen development and reduced fertility. nih.gov

Vernalization is the process by which flowering is promoted by a prolonged period of cold. plantlet.orgpreachbio.com While the primary vernalization pathway involves the epigenetic silencing of flowering repressors like FLOWERING LOCUS C (FLC), gibberellins play a significant, albeit sometimes separate, role. preachbio.comnih.gov In some species, the cold treatment itself leads to an increase in GA biosynthesis or sensitivity after the cold period, which then promotes stem elongation (bolting) and flowering. plantlet.orgresearchgate.net In certain biennial plants, the application of GAs can bypass the need for a cold treatment to induce flowering. plantlet.org However, research indicates that the signaling pathways for cold acclimation (survival at low temperatures) and vernalization (flowering in response to cold) are largely independent, though both are responses to the same environmental cue. nih.gov

| Environmental Cue | Effect on Gibberellin Pathway | Resulting Plant Response | Key Research Findings |

|---|---|---|---|

| Light (De-etiolation) | Downregulation of GA biosynthesis and upregulation of GA deactivation. nih.gov | Inhibition of stem elongation, promotion of leaf expansion and greening (photomorphogenesis). nih.gov | GA reduction is essential for the transition from dark (skotomorphogenesis) to light growth. nih.gov |

| Cold Stress | Reduction in bioactive GA levels. nih.govnih.gov | Growth restriction, enhanced stress tolerance, and potential disruption of reproductive development. nih.govnih.gov | Low temperatures decrease GA4 and GA7 in rice anthers, impairing pollen development. nih.gov |

| Vernalization | Increased GA biosynthesis or sensitivity following cold treatment in some species. plantlet.orgresearchgate.net | Promotion of stem elongation (bolting) and flowering. researchgate.net | In some plants, GAs can substitute for the cold requirement to induce flowering. plantlet.org |

Stress Responses and Plant Resilience

Gibberellin signaling is increasingly recognized as a central hub for integrating growth with responses to a wide range of abiotic stresses, including salinity, osmotic stress, and drought. nih.govtaylorfrancis.commdpi.com A general theme is that stressful conditions often lead to a reduction in GA levels and signaling. nih.gov This response is adaptive, as it restricts growth, thereby conserving energy and resources that can be reallocated to stress tolerance mechanisms. nih.govfrontiersin.org The accumulation of DELLA proteins, due to lower GA levels, is a key part of this growth-restraint strategy. nih.gov

Conversely, in certain situations like shading or submergence, an increase in GA biosynthesis and signaling can promote "escape" responses, such as rapid stem or petiole elongation, to help the plant reach more favorable conditions. nih.govtaylorfrancis.com The interplay between GA and other stress hormones, particularly abscisic acid (ABA), is crucial. frontiersin.org ABA, a well-known stress hormone, and GA often act antagonistically; ABA typically inhibits growth and promotes dormancy, while GA promotes growth and germination. frontiersin.org The balance between ABA and GA is therefore critical for mediating plant development and responses to environmental challenges, ultimately contributing to plant resilience. mdpi.comfrontiersin.org

Analytical Methodologies for Gibberellin A5 Research, Including Deuterated Analogues

Sample Preparation Techniques for Plant Extracts

Effective sample preparation is a critical first step in the analysis of gibberellins (B7789140) from complex plant matrices. nih.govresearchgate.net This process typically involves extraction, pre-concentration, and purification to isolate the target analytes and remove interfering substances. nih.govresearchgate.net

Extraction and Pre-concentration Methods

The initial step in analyzing gibberellins from plant tissues is extraction, which aims to efficiently release the hormones from the plant material. researchgate.net Common methods involve homogenizing frozen plant tissues and extracting with organic solvents. researchgate.netagrikaido.com Methanol (B129727), often mixed with water, is a frequently used solvent for this purpose. agrikaido.commdpi.com For instance, a common protocol involves homogenizing samples in a cold methanol/water mixture (e.g., 4:1 v/v) and stirring overnight to ensure thorough extraction. agrikaido.com

Following extraction, pre-concentration is necessary to increase the concentration of the low-abundance gibberellins to a level suitable for detection. nih.govresearchgate.net Solid-phase extraction (SPE) is a widely adopted technique for both pre-concentration and initial clean-up of the extract. scirp.orgnih.gov SPE cartridges, such as those with C18 reverse-phase material, are commonly used to retain the gibberellins while allowing some interfering compounds to pass through. scirp.orgnih.gov The retained gibberellins can then be eluted with a stronger solvent.

A robust method for the extraction and pre-concentration of 20 different gibberellins, including GA5, was developed using two solid-phase extraction steps (Oasis® MCX-HLB and Oasis® MAX). researchgate.net This procedure provides selective enrichment and efficient clean-up from complex plant extracts, achieving a total recovery of internal standards of about 72% from Brassica napus and Arabidopsis thaliana extracts. researchgate.net

Purification Strategies for Complex Matrices

Plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis of gibberellins. scirp.org Therefore, further purification steps are essential to remove these interfering substances. researchgate.net

Various chromatographic techniques are employed for purification. For example, after initial extraction and partitioning, the extract can be loaded onto a polyvinylpyrrolidone (B124986) (PVP) column followed by a QAE Sephadex A-25 anion exchange column to further purify the gibberellin fraction. agrikaido.com Immunoaffinity chromatography is another powerful technique for the selective purification of gibberellins. nih.gov This method utilizes antibodies raised against specific gibberellins, which are immobilized on a solid support. nih.gov These immunosorbents can selectively bind to a range of C-19 gibberellin methyl esters, allowing for their separation from other compounds in the extract. nih.gov

A combination of differential solvent solubility and SiO₂ partition chromatography can also be used for the discrete separation of free gibberellins and their glucosyl conjugates. nih.govnih.gov This multi-step approach ensures that the final fraction subjected to analysis is sufficiently clean for accurate quantification. nih.govnih.gov

Mass Spectrometry-Based Quantification of Gibberellin A5

Mass spectrometry (MS) has become the cornerstone for the sensitive and selective quantification of gibberellins due to their low abundance and the complexity of plant matrices. nih.govresearchgate.net It is often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of gibberellins. creative-proteomics.comnih.gov This method requires the derivatization of the gibberellins to increase their volatility for separation in the gas phase. nih.gov The derivatized gibberellins are then separated on a capillary column and detected by a mass spectrometer. agrikaido.com

GC-MS allows for the accurate and precise quantification of various plant hormones, including gibberellins. creative-proteomics.com By comparing the mass spectra of the target hormones with those of known standards, the concentration of each hormone in the sample can be determined. creative-proteomics.com For instance, GC-MS has been used to identify and quantify native gibberellins in various organs of the Avena plant after purification by silicic acid partition column chromatography. nih.gov In a study on Phaseolus vulgaris, the conversion of GA20 to GA5 and GA6 was demonstrated using a cell-free system, with the products identified by GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-ESI-MS/MS) for High Sensitivity and Throughput

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the most common and powerful analytical method for gibberellin analysis. researchgate.net This technique offers high sensitivity, selectivity, and throughput, allowing for the simultaneous analysis of multiple gibberellins in a single run. researchgate.netnih.govnih.gov

Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) provides a robust and accurate tool for the precise quantification of gibberellins in various samples. creative-proteomics.com A method was developed for the rapid baseline chromatographic separation of 20 non-derivatized gibberellins using a reversed-phase column and a mobile phase of methanol and aqueous ammonium (B1175870) formate. researchgate.netresearchgate.net This method enables sensitive and precise quantification of gibberellins in the multiple-reaction monitoring (MRM) mode. researchgate.netresearchgate.net

To further enhance sensitivity, especially for negatively charged compounds like gibberellins, chemical derivatization can be employed. nih.govnih.gov A technique using a derivatizing agent called "MS-probe" (bromocholine) converts the gibberellins into positively charged derivatives, which can then be analyzed in the positive ion mode with UPLC-ESI-MS/MS, leading to up to a 50-fold increase in quantification limits. nih.govnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Gibberellin Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Derivatization | Required to increase volatility. nih.gov | Often not required, can analyze free acids. researchgate.net |

| Sensitivity | High sensitivity. creative-proteomics.com | Very high sensitivity, especially with derivatization. nih.govnih.gov |

| Throughput | Generally lower throughput. | High throughput, capable of analyzing >180 samples simultaneously. nih.govnih.gov |

| Selectivity | High selectivity. creative-proteomics.com | Very high selectivity with tandem MS (MRM). researchgate.net |

| Analytes | Suitable for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |

Utilization of (Methylene-d2)gibberellin A5 as an Internal Standard for Stable Isotope Dilution Assays

The most accurate method for quantifying gibberellins is the stable isotope dilution assay. researchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the extraction process. lgcstandards.comnih.gov

The deuterated internal standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium (B1214612) atoms. Because the internal standard and the analyte behave identically during extraction, purification, and ionization, any losses during sample preparation will affect both compounds equally. nih.gov

By measuring the ratio of the endogenous gibberellin to the deuterated internal standard using mass spectrometry, the exact amount of the endogenous gibberellin in the original sample can be calculated with high precision and accuracy. researchgate.netnih.gov For instance, stable-isotope-labeled gibberellins were used as internal standards to re-examine the endogenous gibberellins in embryos and testas of Phaseolus vulgaris seeds by gas chromatography-selected ion monitoring. researchgate.net Similarly, a stable isotope dilution assay using a ¹³C-labeled internal standard was developed for the quantification of glycidamide (B1671898) in food samples. nih.gov The use of this compound as an internal standard is crucial for obtaining reliable and reproducible quantitative data in gibberellin research. lgcstandards.com

Interactions of Gibberellin A5 with Other Phytohormone Pathways

Cross-Talk with Auxins

The interaction between gibberellins (B7789140) and auxins is a classic example of hormonal synergy in plant development, particularly in regulating stem elongation and fruit development. This cooperative relationship is multifaceted, involving both the enhancement of physiological responses and the regulation of molecular transport mechanisms.

The joint application of gibberellins and auxins often results in a more pronounced growth response than when either hormone is applied alone. nih.govnih.gov This synergistic effect is particularly evident in stem elongation. nih.govnih.gov Research on pea plants has demonstrated that the application of both gibberellic acid and indole-3-acetic acid (IAA), a common auxin, leads to a significantly greater increase in stem length compared to the individual application of each hormone. nih.govnih.gov This suggests that while both hormones can independently promote cell elongation and division, their combined action leads to a more robust and integrated growth response. scielo.br

Table 1: Synergistic Effects of Gibberellin and Auxin on Plant Growth

| Developmental Process | Observed Synergistic Effect | Key Findings |

| Stem Elongation | Markedly enhanced growth response when applied together. nih.govnih.gov | Gibberellin action appears to precede auxin action in growth regulation. nih.govnih.gov |

| Fruit Set and Growth | Both hormones contribute to processes of cell division and expansion. scielo.br | Auxin stimulates cell division and expansion, while gibberellin promotes ovary growth. scielo.br |

A key molecular basis for the gibberellin-auxin crosstalk lies in the regulation of auxin transport. Gibberellins have been shown to be essential for the proper polar transport of auxin within the plant. nih.govuni-konstanz.de This regulation is achieved, at least in part, by modulating the abundance of PIN-FORMED (PIN) proteins, which are critical auxin efflux carriers responsible for directional auxin flow. nih.govnih.govh1.co

Studies in Arabidopsis thaliana have revealed that plants deficient in gibberellin biosynthesis or signaling exhibit reduced auxin transport. nih.govuni-konstanz.denih.gov This reduction in transport capacity is directly correlated with a lower abundance of PIN proteins in the cell membranes. nih.govnih.gov Conversely, treatment with gibberellins can restore PIN protein levels to those of wild-type plants. nih.govnih.gov The mechanism for this regulation appears to be post-transcriptional, as gibberellin deficiency promotes the degradation of PIN proteins, specifically targeting them for vacuolar degradation in the case of PIN2. nih.govnih.govh1.co This GA-dependent modulation of PIN protein turnover is crucial for various developmental processes, including cotyledon differentiation and root gravitropic responses. nih.govnih.gov

Table 2: Gibberellin Regulation of Auxin Transport Components

| Component | Role in Auxin Transport | Effect of Gibberellin |

| PIN-FORMED (PIN) Proteins | Mediate directional auxin efflux from cells. nih.govyoutube.com | Gibberellin is required to maintain the abundance of PIN proteins. nih.govnih.gov |

| Polar Auxin Transport | Directional flow of auxin throughout the plant. nih.gov | Reduced in gibberellin-deficient mutants. nih.govuni-konstanz.denih.gov |

Interactions with Abscisic Acid (ABA)

The relationship between gibberellins and abscisic acid is predominantly antagonistic. These two hormones often have opposing effects on major developmental processes, most notably seed dormancy and germination. frontiersin.orgfrontiersin.orgnih.gov The balance between the levels and signaling of GA and ABA is a critical determinant of whether a seed remains dormant or initiates germination. frontiersin.orgfrontiersin.orgnih.gov

Abscisic acid is a key hormone in establishing and maintaining seed dormancy, preventing germination even under favorable conditions. frontiersin.orgnih.gov Conversely, gibberellins are crucial for breaking dormancy and promoting germination. plantlet.orgresearchgate.net In many species, the transition from a dormant to a germinating state is characterized by a decrease in ABA levels and an increase in the biosynthesis and signaling of bioactive gibberellins. frontiersin.orgnih.gov

For instance, in cereal grains, ABA plays a positive role in inducing and maintaining dormancy, while GA enhances germination. frontiersin.orgnih.gov The antagonistic nature of this interaction is a key adaptive trait that prevents premature germination and ensures seedling establishment under optimal environmental conditions. frontiersin.org

The antagonistic interplay between GA and ABA is orchestrated at the molecular level through the interaction of their respective signaling pathways. frontiersin.orgnih.govnih.gov Key signaling components of one pathway can influence the activity of the other.

A central point of this interaction involves DELLA proteins, which are negative regulators of gibberellin signaling. mdpi.com In the absence of GA, DELLA proteins are stable and repress GA-responsive genes. youtube.com ABA can enhance the stability and activity of DELLA proteins, thereby inhibiting GA-mediated growth and promoting dormancy. nih.gov

Furthermore, the expression of genes involved in the biosynthesis and catabolism of both hormones is reciprocally regulated. For example, ABA can suppress the expression of genes encoding GA biosynthetic enzymes, while promoting the expression of genes for GA-deactivating enzymes. frontiersin.orgmdpi.com Conversely, gibberellins can downregulate the expression of key genes in the ABA signaling pathway. nih.gov This reciprocal regulation of metabolism and signaling ensures a fine-tuned balance between the two hormones, ultimately controlling the developmental outcome. frontiersin.org

Reciprocal Regulation with Cytokinins

Gibberellins and cytokinins also exhibit a complex and often antagonistic interaction in regulating various aspects of plant growth and development. nih.govnih.govresearchgate.net This reciprocal regulation is observed in processes such as shoot and root elongation, cell differentiation, and meristem activity. nih.gov

In general, gibberellins and cytokinins have opposing effects. For example, in tomato, gibberellins inhibit cytokinin responses, including the induction of primary cytokinin response genes. nih.gov Conversely, cytokinins can inhibit a subset of gibberellin-mediated responses. nih.gov This mutual antagonism suggests that the ratio of these two hormones, rather than their absolute levels, is a critical determinant of the final developmental response. nih.gov

This reciprocal interaction occurs at multiple levels, including biosynthesis and signal transduction. nih.gov For instance, cytokinins can inhibit the production of gibberellins and promote their deactivation. nih.gov At the signaling level, there is evidence for crosstalk between the signaling pathways of both hormones. nih.gov The functional specialization within transcription factor gene families can also facilitate the integration of developmental cues from both gibberellin and cytokinin pathways in regulating processes like epidermal cell differentiation. nih.gov

Antagonistic Effects on Growth and Development Processes

Gibberellins and cytokinins often exhibit opposing effects on various aspects of plant growth and development. nih.govbyjus.comipps.org While gibberellins are well-known for promoting stem and internode elongation, cytokinins are primarily involved in cell division and the promotion of lateral bud growth. byjus.comresearchgate.net This antagonistic relationship is crucial for maintaining the architectural balance of the plant.

In tomato, for instance, gibberellins and cytokinins display mutual antagonism in several developmental processes. nih.gov Exogenous application of GA can inhibit cytokinin-induced responses, and conversely, cytokinins can suppress certain GA-mediated effects. nih.gov This suggests a competitive interaction where the ratio between these two hormones, rather than their absolute concentrations, dictates the ultimate developmental outcome. nih.gov For example, a high cytokinin-to-gibberellin ratio in tissue culture can lead to shorter, dark green plants, whereas a high gibberellin-to-cytokinin ratio results in slender plants with pale, elongated leaves. ipps.org This balance is also critical in processes like leaf formation and the maintenance of the apical meristem, where GAs and cytokinins act antagonistically. nih.gov

Influence on Cytokinin Metabolism and Signaling

The antagonistic relationship between gibberellins and cytokinins extends to the molecular level, where they can influence each other's metabolism and signaling pathways. In Arabidopsis, gibberellin signaling has been shown to negatively regulate cytokinin signaling. genbreedpublisher.com The GA signaling machinery can interact with and promote the degradation of type-B Arabidopsis Response Regulators (ARRs), which are key positive regulators of cytokinin signaling. genbreedpublisher.com

Furthermore, in tomato, GA has been observed to inhibit the induction of primary cytokinin response genes, known as Type-A Tomato Response Regulators (TRRs). nih.gov Interestingly, this inhibition of cytokinin responses by GA appears to occur through a DELLA-independent pathway, as the constitutive GA signal in a DELLA mutant background did not repress cytokinin-regulated processes. nih.gov This points to a complex and multi-faceted interaction where GAs can modulate cytokinin signaling at different points in its pathway. The integration of these hormonal signals is facilitated by specific transcription factors that can respond to both GA and cytokinin, thereby coordinating cellular differentiation and development. nih.gov

Complex Interactions with Ethylene (B1197577)

The interplay between gibberellins and ethylene is multifaceted, with both synergistic and antagonistic effects observed depending on the specific developmental process and environmental context. nih.govnih.gov This complex relationship is crucial for processes such as seedling growth, root development, and responses to environmental stresses like flooding. nih.gov

Both Positive and Negative Effects on Growth

In some instances, gibberellins and ethylene act antagonistically. For example, ethylene can inhibit GA-promoted root elongation in Arabidopsis seedlings. nih.gov This inhibitory effect is mediated, at least in part, through the stabilization of DELLA proteins, which are negative regulators of GA signaling. nih.gov Conversely, there are situations where these two hormones work in concert. In deepwater rice, ethylene accumulation in submerged tissues acts as the primary signal for adventitious root growth induction, but gibberellin is required synergistically to promote the number and growth rate of these roots. nih.gov This indicates that the nature of the interaction—whether positive or negative—is highly dependent on the specific tissue and physiological condition. Transcript meta-analysis suggests that ethylene application can repress the expression of GA metabolism genes, while GA treatment can up-regulate some ethylene synthesis genes, further highlighting the reciprocal nature of their interaction. nih.gov

DELLA Protein Mediation in Ethylene-Gibberellin Cross-Talk

DELLA proteins, the central repressors of gibberellin signaling, are key integrators of the ethylene and gibberellin pathways. nih.govdntb.gov.ua Ethylene can modulate GA responses by affecting the stability of DELLA proteins. nih.gov For instance, ethylene treatment has been shown to inhibit the GA-induced degradation of the DELLA protein RGA in root cells, thereby restraining growth. nih.gov This mechanism allows ethylene to fine-tune a plant's response to gibberellins.

Furthermore, DELLA proteins can physically interact with key components of the ethylene signaling pathway. In Arabidopsis, DELLAs interact with ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), which are crucial transcription factors in ethylene signaling. oup.com This interaction is important for coordinating processes like apical hook development in etiolated seedlings. oup.com By interacting with these transcription factors, DELLAs can directly influence the expression of ethylene-responsive genes, providing a molecular basis for the observed physiological cross-talk. oup.comslu.se

Integration with Brassinosteroids, Jasmonates, and Salicylic (B10762653) Acid

The regulatory network of gibberellins extends to interactions with other critical phytohormones, including brassinosteroids (BRs), jasmonates (JAs), and salicylic acid (SA). These interactions reveal shared and divergent pathways that govern a wide array of processes, from growth and development to responses to biotic and abiotic stress. mdpi.comoup.comoup.com

Shared and Divergent Pathways in Growth and Stress Responses

Gibberellins and brassinosteroids often act cooperatively to promote plant growth, particularly in processes like cell elongation and stem elongation. mdpi.comencyclopedia.pub This synergistic relationship is underscored by the fact that the transcription factor BRASSINAZOLE RESISTANT 1 (BZR1), a key component of BR signaling, is activated by GAs following the degradation of DELLA proteins. mdpi.com However, this interaction can also be antagonistic. For example, in rice, BRs can suppress GA-mediated immune responses by interfering with GA metabolism and leading to the stabilization of the DELLA protein SLR1. oup.com

The interaction between gibberellins and jasmonates is typically antagonistic, reflecting their distinct primary roles in growth and defense, respectively. mdpi.com DELLA proteins play a crucial role here by interacting with JAZ (JASMONATE-ZIM DOMAIN) proteins, which are repressors of JA signaling. oup.com This interaction allows for a reciprocal inhibition, enabling the plant to prioritize either growth or defense depending on the prevailing conditions. oup.com In some specific developmental contexts, such as flower development, GA and JA can act synergistically. nih.gov

Gibberellins also interact with salicylic acid, a key hormone in plant defense against biotrophic pathogens. The cross-talk between GA and SA can be complex and context-dependent. mdpi.comnih.gov In Arabidopsis, GA can regulate the biosynthesis of SA, and the expression of GA-responsive genes can lead to increased endogenous SA levels. nih.gov In rice, however, SA can induce the expression of the DELLA protein SLR1 to enhance disease resistance while repressing GA signaling. mdpi.com These findings illustrate that the integration of GA with BRs, JAs, and SA involves a complex network of shared and distinct signaling components, allowing for a nuanced regulation of growth and stress responses.

Data Tables

Table 1: Summary of Gibberellin A5 Interactions with Other Phytohormones

| Interacting Phytohormone | Nature of Interaction | Key Mediators | Primary Processes Affected |

| Cytokinin | Antagonistic | Type-B ARRs, Type-A TRRs, DELLA-independent pathways | Growth and development, cell division vs. elongation, leaf formation, apical meristem maintenance. nih.govipps.orgnih.gov |

| Ethylene | Both positive and negative | DELLA proteins (e.g., RGA), EIN3/EIL1 | Root elongation, adventitious root formation, seedling growth. nih.govnih.govoup.com |

| Brassinosteroids | Mostly synergistic, some antagonism | BZR1, DELLA proteins (e.g., SLR1) | Cell elongation, stem growth, immune responses. mdpi.comoup.com |

| Jasmonates | Mostly antagonistic, some synergism | DELLA proteins, JAZ proteins | Growth vs. defense responses, flower development. mdpi.comoup.comnih.gov |

| Salicylic Acid | Complex and context-dependent | DELLA proteins (e.g., SLR1) | Disease resistance, stress responses, GA biosynthesis. mdpi.comoup.comnih.gov |

Table 2: Detailed Research Findings on Phytohormone Interactions

| Interacting Hormones | Organism/System | Key Finding | Reference |

| GA & Cytokinin | Tomato | Mutual antagonistic interaction; GA inhibits CK response genes (TRRs) via a DELLA-independent pathway. | nih.gov |

| GA & Cytokinin | Arabidopsis | GA signaling promotes the degradation of cytokinin signaling proteins (Type-B ARRs). | genbreedpublisher.com |

| GA & Ethylene | Arabidopsis | Ethylene inhibits GA-promoted root elongation by stabilizing DELLA proteins. | nih.gov |

| GA & Ethylene | Deepwater Rice | Ethylene and GA act synergistically to promote adventitious root growth under submergence. | nih.gov |

| GA & Brassinosteroids | Rice | BRs suppress GA-mediated immunity by stabilizing the DELLA protein SLR1. | oup.com |

| GA & Jasmonates | General | Generally antagonistic relationship mediated by DELLA and JAZ proteins. | mdpi.comoup.com |

| GA & Salicylic Acid | Rice | SA induces the expression of the DELLA protein SLR1 to enhance disease resistance and repress GA signaling. | mdpi.com |

| GA & Salicylic Acid | Arabidopsis | GA can regulate SA biosynthesis, and GA-responsive genes can increase endogenous SA levels. | nih.gov |

Advanced Research Approaches and Future Perspectives for Methylene D2 Gibberellin A5 Studies

Computational Modeling and Systems Biology of Gibberellin A5 Networks

Integration of Multi-Omics Data for Holistic Understanding

A holistic understanding of how gibberellins (B7789140) regulate plant development requires looking beyond a single molecular level. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive system-wide view of cellular processes. researchgate.netfrontiersin.org This approach moves from studying individual components to understanding the intricate network of interactions that govern plant growth and responses to the environment. frontiersin.orgnih.gov

In the context of gibberellin research, each omics layer provides a unique piece of the puzzle:

Transcriptomics (e.g., RNA-Seq) reveals which GA biosynthesis, catabolism, and signaling genes are expressed in specific tissues or under certain conditions. nih.govmdpi.com

Proteomics quantifies the actual proteins present, including the enzymes that catalyze GA metabolism and the signaling components like GID1 receptors and DELLA proteins. nih.gov

Metabolomics directly measures the levels of metabolites, including the array of different gibberellins and their precursors. mdpi.com

(Methylene-d2)gibberellin A5 is a critical tool for the metabolomics component of these studies. As a stable isotope-labeled internal standard, it allows for the precise and accurate quantification of endogenous gibberellin A5 (GA5) using techniques like mass spectrometry. nih.gov By adding a known quantity of the deuterated standard to a plant extract, researchers can correct for sample loss during preparation and variations in instrument response, ensuring high-quality, reliable data.

Integrating these datasets allows scientists to build comprehensive models of GA action. For instance, an increase in the transcript for a GA oxidase enzyme (transcriptomics) can be correlated with changes in the corresponding protein levels (proteomics) and a subsequent shift in the measured concentrations of GA5 and its catabolites (metabolomics), providing a complete picture of the regulatory pathway. researchgate.net

Table 1: Role of Multi-Omics in Gibberellin Research

| Omics Layer | Data Generated | Contribution to Holistic Understanding | Role of (Methylene-d2)GA5 |

| Transcriptomics | mRNA expression levels of genes (e.g., GA20ox, GA3ox, GA2ox) | Identifies which GA-related genes are activated or repressed in response to developmental or environmental signals. | Not directly used, but provides context for metabolomic data. |

| Proteomics | Abundance of proteins (e.g., GA oxidases, GID1 receptors, DELLA proteins) | Reveals the abundance of the functional machinery for GA metabolism and signaling. | Not directly used, but provides context for metabolomic data. |

| Metabolomics | Quantification of small molecules (e.g., GA5, GA1, GA4, precursors) | Directly measures the metabolic output of the GA pathway, reflecting the true biochemical state. | Essential as an internal standard for accurate quantification of endogenous GA5. |

This compound in Unraveling Species-Specific Gibberellin Metabolism

The gibberellin biosynthetic pathway is not universally identical across the plant kingdom. While the core pathway is conserved, the specific routes, the predominant bioactive GAs, and the enzymes involved can vary significantly between species. nih.govresearchgate.net For example, the non-13-hydroxylation pathway (leading to GA4) and the early-13-hydroxylation pathway (leading to GA1) are utilized to different extents in different plants. nih.gov Understanding these species-specific nuances is crucial for both fundamental plant biology and for agricultural applications. frontiersin.org

This compound is an ideal tracer for dissecting these metabolic pathways. In what are known as "feeding experiments," researchers can apply the labeled GA5 to a plant or specific plant tissue. After a set period, the plant tissues are analyzed by mass spectrometry to identify the deuterated metabolites that have been formed. The deuterium (B1214612) atoms act as a "tag," allowing scientists to follow the fate of the exogenously applied GA5 and distinguish its metabolic products from the plant's endogenous, unlabeled GAs.

This approach can reveal:

Conversion pathways: Whether a species can convert GA5 into other bioactive forms, such as GA3 or GA6.

Catabolism: The rate and products of GA5 deactivation, for example, through 2β-hydroxylation by GA2-oxidases.

Novel metabolites: The existence of previously uncharacterized gibberellin derivatives specific to that plant species.

By performing these experiments in various species, from staple crops like maize and wheat to horticultural plants or evolutionarily distinct species like ferns, researchers can build detailed maps of GA metabolism. nih.govresearchgate.net

Table 2: Hypothetical Application of (Methylene-d2)GA5 in Species-Specific Metabolic Studies

| Plant Species | Treatment | Potential Labeled Products Detected | Implication for Metabolism |

| Species A (e.g., a cereal) | Application of (Methylene-d2)GA5 to seedlings | (Methylene-d2)GA5-catabolite | Suggests GA5 is primarily a target for deactivation in this species. |

| Species B (e.g., a fruit tree) | Application of (Methylene-d2)GA5 to developing fruit | (Methylene-d2)GA3, (Methylene-d2)GA6 | Indicates the presence of active enzymes that convert GA5 into other GAs. |

| Species C (e.g., a fern) | Application of (Methylene-d2)GA5 to reproductive structures | (Methylene-d2)GA5 and a novel hydroxylated (Methylene-d2)GA5 | Reveals a potentially unique, species-specific modification to the GA structure. |

Exploring Novel Biological Functions of Gibberellin A5 in Underexplored Plant Species

Much of our knowledge about gibberellin function comes from a limited number of model organisms, such as Arabidopsis thaliana and rice, and major agricultural crops. nih.govnih.gov However, the vast diversity of the plant kingdom offers a largely untapped resource for discovering novel biological roles for phytohormones. Plants that thrive in extreme environments (extremophiles), medicinal plants with unique secondary metabolites, or "lower" plants like mosses and ferns may utilize gibberellins in ways not yet observed. researchgate.netnih.gov

Research in recent years has already expanded the known functions of GAs beyond stem elongation and germination to include roles in stress tolerance, leaf development, and axillary branching. nih.govfrontiersin.orgnih.gov Gibberellin A5, while a known bioactive GA, may have specialized functions in particular species or developmental contexts that remain to be discovered. medchemexpress.com

Advanced research strategies can leverage this compound to probe these functions. By applying the labeled compound to an underexplored plant and coupling this with multi-omics analysis, researchers can link the metabolism of GA5 to specific physiological or molecular responses. For example, one could investigate if GA5 plays a role in the synthesis of therapeutic compounds in a medicinal plant or in the development of desiccation tolerance in a resurrection plant. The integration of traditional ethnobotanical knowledge with modern multi-omics can also guide the search for novel functions in medicinal plants. mdpi.comnih.gov

Table 3: Potential Research Directions for Novel GA5 Functions in Underexplored Species

| Plant Category | Research Question | Approach |

| Medicinal Plants | Does GA5 regulate the biosynthesis of valuable secondary metabolites? | Apply (Methylene-d2)GA5 and perform metabolomics to track both GA and secondary metabolite profiles. |

| Extremophiles (e.g., halophytes) | Is GA5 involved in mediating salt stress tolerance? | Treat with (Methylene-d2)GA5 under salt stress and use transcriptomics to identify responsive genes. |

| Lower Vascular Plants (e.g., ferns) | What is the primary role of GA5 in the development of reproductive structures like antheridia? | Use labeled GA5 for metabolic tracing combined with microscopy to observe developmental changes. |

| Horticultural Species (e.g., ornamental flowers) | Does GA5 have a specific function in petal expansion or color development? | Apply (Methylene-d2)GA5 to flower buds and analyze changes in cell size, pigment concentration, and related gene expression. |

By pushing the boundaries of research into new species, the scientific community can continue to uncover the multifaceted roles of gibberellins, with this compound serving as an indispensable tool in this exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。